molecular formula C12H16O3 B1603357 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one CAS No. 99783-85-4

1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one

Cat. No. B1603357
CAS RN: 99783-85-4
M. Wt: 208.25 g/mol
InChI Key: OSIWAIIBXIPDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMB was first discovered in the 1950s as a metabolite of the amino acid leucine. However, it was not until the 1990s that HMB's potential benefits in promoting muscle growth and reducing muscle damage were discovered. Since then, HMB has been the subject of numerous scientific studies, and its popularity as a dietary supplement has increased.

Scientific Research Applications

Antioxidant Activity

This compound has demonstrated high antioxidant activity . Antioxidants are crucial in protecting cells from damage caused by free radicals, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to scavenge free radicals makes it valuable for research into disease prevention and treatment .

Biomarker for Coffee Consumption

Due to its role as a caffeine metabolite, this compound serves as a sensitive biomarker for coffee consumption. It can be used in nutritional studies to accurately measure coffee intake, which is important for understanding the health effects of coffee and its metabolites .

Prostaglandin E2 Production Inhibition

The compound has been used to inhibit prostaglandin E2 (PGE2) production . PGE2 is involved in inflammation and pain, so this application is significant for developing anti-inflammatory drugs and studying inflammatory processes .

properties

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)6-10(13)9-4-5-12(15-3)11(14)7-9/h4-5,7-8,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWAIIBXIPDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582808
Record name 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one

CAS RN

99783-85-4
Record name 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.